molecular formula C10H5ClN2O B1436742 4-Chloro-7-hydroxyquinoline-3-carbonitrile CAS No. 1017788-66-7

4-Chloro-7-hydroxyquinoline-3-carbonitrile

Cat. No.: B1436742
CAS No.: 1017788-66-7
M. Wt: 204.61 g/mol
InChI Key: ATENTCYDIFPJRQ-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxyquinoline-3-carbonitrile is a quinoline derivative characterized by a chloro group at position 4, a hydroxy group at position 7, and a cyano group at position 3. This compound belongs to the quinoline-3-carbonitrile family, known for their diverse applications in medicinal chemistry and materials science. The hydroxy and chloro substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-chloro-7-hydroxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENTCYDIFPJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650688
Record name 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017788-66-7
Record name 4-Chloro-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile primarily involves the cyclization of substituted aniline derivatives with cyano-containing reagents, followed by controlled reaction steps to introduce the chloro and hydroxy substituents at the desired positions.

  • Key Starting Materials:
    • 4-Chloroaniline
    • Malononitrile or cyanoacetate derivatives
  • Catalysts and Reagents:
    • Suitable catalysts to promote cyclization (often bases or acidic catalysts)
    • Phosphorus oxychloride for chlorination steps
  • Typical Reaction Conditions:
    • Heating under reflux or elevated temperatures (100–150 °C)
    • Solvents such as toluene, diphenyl ether, or biphenyl for high-temperature reactions
    • Controlled pH adjustments during workup to isolate the product

The general synthetic pathway involves:

  • Condensation: 4-Chloroaniline reacts with malononitrile or ethoxymethylene cyanoacetate to form an intermediate.
  • Cyclization: The intermediate undergoes intramolecular cyclization under heat to form the quinoline ring system.
  • Hydrolysis and Substitution: Hydrolysis steps introduce the hydroxy group at position 7, and chlorination or substitution reactions install the chloro group at position 4.
  • Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity.

Detailed Synthetic Procedure Example

A representative synthetic method reported involves the following steps:

  • Step 1: Reaction of 4-chloroaniline with malononitrile in the presence of a catalyst under reflux conditions to form an intermediate.
  • Step 2: Cyclization of the intermediate by heating in diphenyl ether and biphenyl mixture at reflux to form the quinoline core.
  • Step 3: Treatment with phosphorus oxychloride at around 105 °C for chlorination at the 4-position.
  • Step 4: Workup involving aqueous sodium carbonate to neutralize and precipitate the product.
  • Step 5: Purification by filtration and washing with solvents such as hexane and ethyl acetate.

This method yields this compound as a solid with high purity and reproducibility.

Industrial Production Considerations

Industrial synthesis emphasizes scalability, yield optimization, and cost efficiency:

  • Continuous Flow Reactors: Used to maintain precise temperature control and reaction time, improving yield and purity.
  • Optimized Reaction Conditions: Fine-tuning catalyst concentration, solvent choice, and temperature to maximize conversion and minimize by-products.
  • Purification: Crystallization and solvent washing steps are optimized for large-scale operations to ensure product quality.

Such industrial methods ensure the compound is produced with consistent quality suitable for pharmaceutical or chemical industry applications.

Reaction Mechanisms and Chemical Transformations

The preparation involves several key chemical transformations:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 4-Chloroaniline + malononitrile, catalyst, reflux Formation of cyano-substituted intermediate
2 Cyclization Heating in diphenyl ether/biphenyl, reflux Quinoline ring formation
3 Chlorination Phosphorus oxychloride, 105 °C Introduction of chloro group at C-4
4 Hydrolysis/Workup Aqueous sodium carbonate, acidification Formation of hydroxy group at C-7
5 Purification Filtration, solvent washing Pure this compound

This sequence ensures regioselective substitution and ring closure with minimal side reactions.

Purification and Characterization

  • Purification Techniques:
    • Flash column chromatography using gradients of ethyl acetate and hexane
    • Recrystallization from suitable solvents
  • Characterization:
    • Melting point determination (typically >165 °C)
    • Spectroscopic methods (NMR, IR, MS) to confirm structure
    • Elemental analysis for purity assessment

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials 4-Chloroaniline, malononitrile, ethoxymethylene cyanoacetate
Key Reagents Phosphorus oxychloride, sodium hydride, solvents (toluene, diphenyl ether, biphenyl)
Reaction Conditions Reflux at 100–150 °C, controlled pH during workup
Reaction Types Condensation, cyclization, chlorination, hydrolysis
Purification Filtration, solvent washing, flash chromatography
Industrial Techniques Continuous flow reactors, optimized catalyst loading, scalable crystallization
Product Purity High purity (>95%) confirmed by chromatographic and spectroscopic methods

Research Findings and Notes

  • The hydroxy group at the 7-position is introduced typically via hydrolysis during or after cyclization.
  • Chlorination at the 4-position is often achieved by phosphorus oxychloride treatment, which is a common reagent for introducing chloro substituents on quinoline derivatives.
  • Sodium hydride and sodium metal are sometimes used to generate alkoxides or to facilitate substitution reactions on the quinoline ring system, indicating flexibility in modifying substituents during synthesis.
  • The reaction mixture workup often involves acidification and extraction steps to isolate the solid product efficiently.
  • Purification by flash chromatography with ethyl acetate/hexane gradients is standard to separate the target compound from impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-Chloro-7-hydroxyquinoline-3-carbonitrile serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has been extensively investigated for its potential as an antimicrobial and antiviral agent. Studies have shown that it exhibits significant antibacterial properties against several pathogenic strains, including Staphylococcus aureus and Escherichia coli.

Medicine

In medical research, this compound is explored for its anticancer properties. It has demonstrated the ability to inhibit the growth of various cancer cell lines, including HeLa (cervical adenocarcinoma), A375 (melanoma), and HCT-116 (colon carcinoma).

Industry

This compound is utilized in developing dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound:

PathogenInhibition Zone (mm)Standard Drug Comparison (mm)
Staphylococcus aureus11.0018.00 (Amoxicillin)
Escherichia coli12.0020.00 (Ciprofloxacin)
Pseudomonas aeruginosa10.0017.00 (Gentamicin)

These results suggest that the compound may serve as a viable alternative or complement to existing antimicrobial agents.

Anticancer Activity

In vitro studies indicate that it can inhibit the growth of various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa1.7
A3750.87
HCT-1160.55

These findings underscore the potential of this compound as a candidate for cancer treatment.

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound, demonstrating significant inhibition against Klebsiella pneumonia with inhibition zones reaching up to 25 mm.

Cytotoxicity Assessment

Research focused on the cytotoxic effects of the compound on cancer cell lines revealed its potential to induce apoptosis through reactive oxygen species generation and interference with tubulin polymerization.

Antiviral Potential

Emerging studies suggest that derivatives of quinoline compounds may exhibit antiviral activity, indicating broader therapeutic applications, particularly in viral infections like COVID-19.

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxy and cyano groups play crucial roles in binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (4), OH (7), CN (3) C₁₀H₅ClN₂O 204.62 High polarity (due to -OH), potential antimicrobial activity (inferred from analogs)
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile OH (4), CH₃ (7), NO₂ (6), CN (3) C₁₁H₇N₃O₃ 229.20 Nitro group enhances electrophilicity; used in dye synthesis
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Cl (4), OCH₂CH₃ (7), NO₂ (6), CN (3) C₁₂H₈ClN₃O₃ 285.66 Ethoxy group improves lipophilicity; R&D applications in drug discovery
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile Cl (4), CF₃ (7), CN (3) C₁₁H₄ClF₃N₂ 256.61 Trifluoromethyl increases metabolic stability; high predicted boiling point (349°C)
4-(Butylamino)-7-chloroquinoline-3-carbonitrile Cl (7), NH(CH₂)₃CH₃ (4), CN (3) C₁₄H₁₄ClN₃ 259.74 Butylamino group enhances solubility in organic solvents; potential kinase inhibition

Impact of Substituents on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile increases electrophilicity at the quinoline core, facilitating nucleophilic substitution reactions. This contrasts with the hydroxy group in the target compound, which may participate in hydrogen bonding or deprotonation under basic conditions .
  • Lipophilicity Modifiers: The trifluoromethyl group in 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile enhances membrane permeability and metabolic stability, making it advantageous in drug design compared to the polar hydroxy group .
  • Steric Effects: Bulky substituents like the butylamino group in 4-(butylamino)-7-chloroquinoline-3-carbonitrile may hinder interactions with enzymatic active sites, altering biological activity compared to smaller substituents .

Biological Activity

4-Chloro-7-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a quinoline core with a chloro and hydroxy group at specific positions, which contributes to its reactivity and biological activity. The presence of the cyano group further enhances its interaction with biological targets.

Property Details
Chemical Formula C₉H₆ClN₃O
Molecular Weight 211.62 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, disrupting cellular processes critical for pathogen survival and proliferation.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells, making it a candidate for anticancer therapies.
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against several pathogenic strains, including Staphylococcus aureus and Escherichia coli, with reported inhibition zones comparable to standard antibiotics .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated efficacy against various bacteria:

Pathogen Inhibition Zone (mm) Standard Drug Comparison (mm)
Staphylococcus aureus11.0018.00 (Amoxicillin)
Escherichia coli12.0020.00 (Ciprofloxacin)
Pseudomonas aeruginosa10.0017.00 (Gentamicin)

These results suggest that the compound may serve as a viable alternative or complement to existing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:

  • HeLa cells (cervical adenocarcinoma)
  • A375 cells (melanoma)
  • HCT-116 cells (colon carcinoma)

The IC₅₀ values for these cell lines have been reported as follows:

Cell Line IC₅₀ (µM)
HeLa1.7
A3750.87
HCT-1160.55

These findings underscore the potential of this compound as a candidate for cancer treatment .

Case Studies and Research Findings

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound, demonstrating significant inhibition against Klebsiella pneumonia with inhibition zones reaching up to 25 mm .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of the compound on cancer cell lines, revealing its potential to induce apoptosis through ROS generation and interference with tubulin polymerization .
  • Antiviral Potential : Emerging studies suggest that derivatives of quinoline compounds may exhibit antiviral activity, indicating a broader scope for therapeutic applications, particularly in the context of viral infections like COVID-19 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7-hydroxyquinoline-3-carbonitrile, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-ketonitriles, followed by chlorination and hydroxylation. Key steps include:

  • Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent to promote cyclization .
  • Regioselective Chlorination : Electrophilic substitution at the 4-position using POCl₃ or PCl₅ under reflux .
  • Hydroxylation : Controlled hydrolysis of intermediates (e.g., methoxy groups) with aqueous HCl or H₂SO₄ .
    • Critical Parameters : Temperature control during cyclization (80–120°C) and stoichiometric ratios of chlorinating agents are critical for minimizing by-products .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct peaks for the hydroxy group (δ 10–12 ppm, broad) and nitrile carbon (δ ~115 ppm) confirm functional groups. Coupling patterns distinguish chloro and hydroxy substituents .
  • MS (ESI/Q-TOF) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) validate the core structure .
  • IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N) and ~3200 cm⁻¹ (O–H) provide complementary evidence .

Advanced Research Questions

Q. What computational or experimental strategies address regioselectivity challenges in modifying the quinoline core (e.g., nitrile vs. carboxylate derivatives)?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic substitution preferences (e.g., chloro at C4 vs. C6) by analyzing Fukui indices and frontier molecular orbitals .
  • Directed Metalation : Use of directing groups (e.g., –OH at C7) with Pd/Cu catalysts to control functionalization at C3 or C4 .
  • Case Study : Ethylation reactions under basic conditions (K₂CO₃/DMF) favor substitution at C3 over C1 due to steric and electronic effects .

Q. How do crystallographic data (e.g., SHELX refinement) elucidate intermolecular interactions influencing the compound’s stability or reactivity?

  • Methodological Answer :

  • SHELX Workflow : Refinement of X-ray data using SHELXL reveals hydrogen bonds (e.g., O–H⋯N between hydroxy and nitrile groups) and π-π stacking in the solid state .
  • Packing Analysis : Intermolecular C–H⋯Cl and C–H⋯O interactions stabilize the crystal lattice, which correlates with thermal stability (TGA/DSC data) .
  • Twinning/Disorder : High-resolution data (>1.0 Å) and TWINLAW in SHELXL resolve disorder in chloro-substituted derivatives .

Q. What mechanistic insights explain contradictions in antibacterial activity data for this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Nitrile groups enhance membrane permeability but reduce solubility, leading to variability in MIC values against Gram-negative vs. Gram-positive bacteria .
  • Metabolic Stability : Cytochrome P450-mediated oxidation of the hydroxy group (C7) generates inactive metabolites, necessitating prodrug strategies (e.g., esterification) .
  • Resistance Studies : Time-kill assays and genomic sequencing identify efflux pump upregulation (e.g., AcrAB-TolC) as a resistance mechanism in E. coli .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-hydroxyquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-7-hydroxyquinoline-3-carbonitrile

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